

Technical Guide: Discovery and Isolation of 11 - Acetoxyprogesterone

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Compound of Interest

Compound Name: 11a-ACETOXYPROGESTERONE

Cat. No.: B10753337

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Executive Summary: The Upjohn Breakthrough

In the early 1950s, the pharmaceutical industry faced a critical bottleneck: the synthesis of cortisone. The existing chemical route, developed by Merck & Co., required 31 steps starting from deoxycholic acid (bile acid), resulting in a prohibitively expensive product (~\$200/gram). The core chemical challenge was the inertness of the steroid C11 position; introducing an oxygen atom at C11 was chemically arduous.

The solution was not chemical, but biological. Researchers D.H.^[1] Peterson and H.C.^[1] Murray at The Upjohn Company (now Pfizer) discovered that the fungus *Rhizopus arrhizus* could regioselectively hydroxylate progesterone at the 11

-position in high yields. This guide details the technical methodology of this biotransformation and the subsequent chemical isolation and acetylation to yield 11

-acetoxyprogesterone, a pivotal intermediate that democratized corticosteroid production.

Part 1: The Biotransformation System^[2]

Microorganism Selection and Logic

The screening process involved testing fungal cultures from the order Mucorales. While chemical reagents struggled to attack the unactivated C11 carbon, fungal cytochrome P450 monooxygenases evolved to perform specific oxidations.

- Primary Strain: *Rhizopus arrhizus* (ATCC 11145).
- Secondary Strain (Higher Yield): *Rhizopus nigricans* (ATCC 6227b).
- Mechanism: The fungal enzyme acts as a regioselective hydroxylase, inserting oxygen into the C11 position of the steroid nucleus in the

-orientation.

Fermentation Protocol

The following protocol reconstructs the conditions used in the seminal Peterson/Murray experiments (1952).

Culture Medium Composition (per Liter):

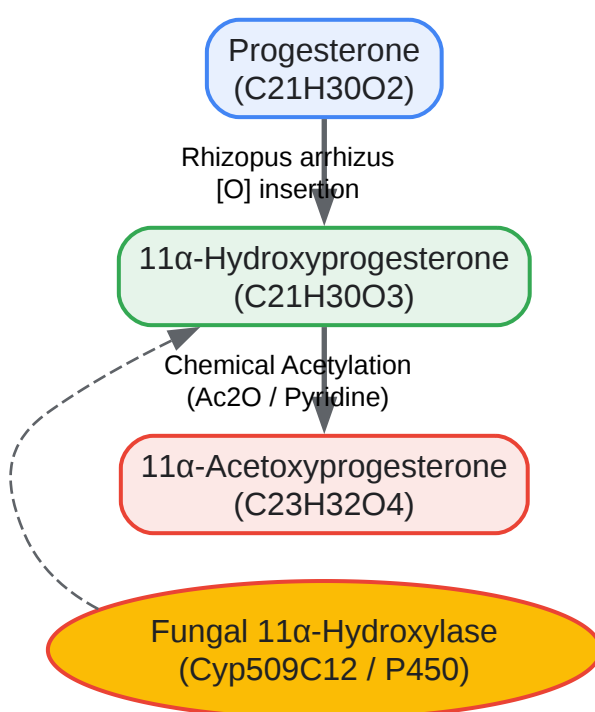
- Glucose: 20 g (Carbon source)
- Edamine (Enzymatic digest of lactalbumin): 20 g (Nitrogen source)
- Corn Steep Liquor: 3 g (Growth factors/minerals)
- Distilled Water: q.s. to 1 L
- pH Adjustment: Adjusted to 4.3–4.5 before sterilization.

Process Parameters:

- Inoculation: Spores from agar slants are suspended in water and added to the liquid medium.
- Vegetative Growth: Incubated at 28°C with rotary shaking (aeration is critical for P450 activity) for 24–48 hours until heavy mycelial growth is observed.

- Substrate Addition: Progesterone (dissolved in a minimal volume of acetone) is added to the fermenter.[2]
 - Note on Solvent: Acetone is miscible with water and sterilizes the steroid solution; the low concentration (<1%) does not inhibit fungal growth.
- Transformation Phase: Continued incubation for 24–48 hours. The endpoint is determined by Thin Layer Chromatography (TLC) or paper chromatography.

Pathway Visualization



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Figure 1: The chemo-enzymatic pathway from Progesterone to 11

-Acetoxyprogesterone.[2][3][4][5]

Part 2: Isolation and Purification Protocol

The isolation of the hydroxylated steroid from the fermentation broth requires the separation of the lipophilic steroid from the aqueous biomass.

Extraction Methodology

Solvent Choice: Methylene Chloride (Dichloromethane, DCM).

- Why DCM? It has high solubility for steroids, is immiscible with water, and forms a bottom layer for easy separation. It also has a low boiling point (39.6°C), facilitating gentle evaporation.

Step-by-Step Procedure:

- Separation: The fermentation broth (liquor + mycelia) is filtered. However, in the original Upjohn protocol, the entire mixture was often extracted to recover steroid trapped in the mycelial cell walls.
- Liquid-Liquid Extraction:
 - Extract the broth 3 times with 0.25 volumes of Methylene Chloride.
 - Combine the organic extracts.
- Washing:
 - Wash with 2% aqueous Sodium Bicarbonate (removes acidic impurities/phenols).
 - Wash with distilled water (removes residual salts).
- Concentration: Dry the organic phase over anhydrous Sodium Sulfate () and evaporate to dryness in vacuo.

Crystallization

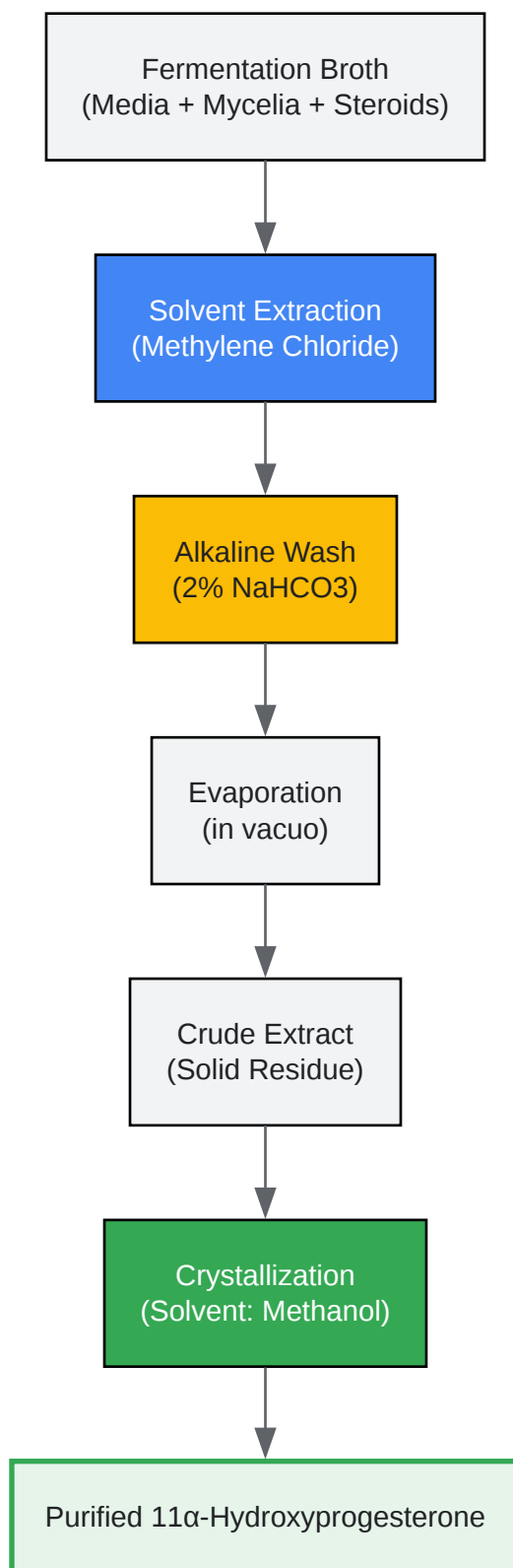
The crude residue typically contains unreacted progesterone and other minor metabolites.

- Solvent: Dissolve the crude solid in hot Methanol or Ethyl Acetate.
- Process: Allow the solution to cool slowly to room temperature.
- Result: 11

-hydroxyprogesterone crystallizes as prisms.[6]

- Yield:
 - R. arrhizus: ~50%
 - R. nigricans: 80–90% (Optimized)

Isolation Workflow Diagram



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Figure 2: The Downstream Processing Workflow for 11

-Hydroxyprogesterone recovery.

Part 3: Chemical Derivatization (Acetylation)

To utilize 11

-hydroxyprogesterone in further synthesis (e.g., oxidation to the 11-ketone for cortisone synthesis), the hydroxyl group is often protected or derivatized. The acetylation to 11

-acetoxyprogesterone is the standard characterization and protection step.

Reaction Protocol

Reagents:

- Acetic Anhydride ()
- Pyridine (Solvent and base catalyst)

Procedure:

- Dissolution: Dissolve 1.0 g of crystalline 11 -hydroxyprogesterone in 10 mL of dry pyridine.
- Acetylation: Add 5 mL of acetic anhydride.
- Incubation: Allow the mixture to stand at room temperature (20–25°C) overnight (12–16 hours).
 - Mechanism:^{[1][7][3][8][9]} Pyridine acts as a nucleophilic catalyst, forming an acetylpyridinium intermediate that rapidly acetylates the secondary alcohol at C11.
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The excess acetic anhydride hydrolyzes to acetic acid.
- Precipitation: The 11 -acetoxyprogesterone is insoluble in water and precipitates as a white solid.

- Purification: Filter the solid, wash with water, and recrystallize from methanol or acetone/hexane.

Part 4: Data Summary

Comparative Yields

| Microorganism | Strain ID | Conversion Yield | Incubation Time |
|--------------------|------------|------------------|-----------------|
| Rhizopus arrhizus | ATCC 11145 | ~50% | 24-48 hrs |
| Rhizopus nigricans | ATCC 6227b | 80–90% | 24-36 hrs |

Physical Characterization

| Compound | Melting Point (°C) | Optical Rotation |
|----------------------------|--------------------|-----------------------|
| 11 -Hydroxyprogesterone | 166–167°C | +175° (in Chloroform) |
| 11 -Acetoxyprogesterone | 176–177°C | +136° (in Chloroform) |

Impact Analysis

The isolation of 11

-acetoxyprogesterone allowed for the chemical oxidation of the C11-alcohol to a ketone, followed by base-catalyzed isomerization to the thermodynamically stable 11

-configuration (via the enol). This effectively bypassed the most difficult steps in cortisone synthesis, reducing the price of cortisone from

6/g (1952).

References

- Peterson, D. H., & Murray, H. C. (1952).[\[1\]](#)[\[10\]](#) Microbiological Oxygenation of Steroids at Carbon 11. *Journal of the American Chemical Society*, 74(7), 1871–1872.

- Murray, H. C., & Peterson, D. H. (1952).[1][10] Oxygenation of Steroids by Mucorales Fungi. U.S. Patent 2,602,769.
- Hogg, J. A. (1992). Steroids, the steroid community, and Upjohn in perspective: a profile of innovation. *Steroids*, 57(12), 593-616.[5]
- Peterson, D. H., et al. (1953).[1] Microbiological Transformations of Steroids.[1][7][5][10][11] VI. Preparation of 11
-Hydroxy-17-alpha-progesterone. *Journal of the American Chemical Society*, 75(3), 576–578.

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Sources

- [1. rushim.ru \[rushim.ru\]](http://rushim.ru)
- [2. US2751399A - Hydrogenation of steroids - Google Patents \[patents.google.com\]](https://patents.google.com/patent/US2751399A)
- [3. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents \[patents.google.com\]](https://patents.google.com/patent/CN102911233A)
- [4. US2920073A - 11alpha-hydroxy-16, 17 oxido-progesterone and esters thereof - Google Patents \[patents.google.com\]](https://patents.google.com/patent/US2920073A)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [7. Commercial Production/Biotransformation of Steroids | PPTX \[slideshare.net\]](https://www.slideshare.net)
- [8. Engineering Long-Releasing Hollow-like or Condensed Progesterone Hormone Microcrystals with Controlled Polymorphism - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/123456789/)
- [9. Thieme E-Books & E-Journals \[thieme-connect.de\]](https://www.thieme-connect.de)
- [10. cdsciencepub.com \[cdsciencepub.com\]](https://www.cdsciencepub.com)
- [11. theswissbay.ch \[theswissbay.ch\]](https://www.theswissbay.ch)

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